4-Cyclopentyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
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Overview
Description
4-Cyclopentyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is an organic compound with the molecular formula C10H19ClN2O4 It is a pyrazolium salt, characterized by the presence of a cyclopentyl group and two methyl groups attached to the pyrazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate alkylating agent, such as methyl iodide, under basic conditions to yield the desired pyrazolium salt. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce dihydropyrazole compounds.
Scientific Research Applications
4-Cyclopentyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopentyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole
- 1,2-Dimethyl-3,5-diphenyl-1H-pyrazole
- 4-Cyclopentyl-1,2-dimethyl-1H-pyrazole
Uniqueness
4-Cyclopentyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, stability, and reactivity. This distinguishes it from other similar pyrazole derivatives and can lead to different applications and properties.
Properties
CAS No. |
90253-33-1 |
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Molecular Formula |
C10H19ClN2O4 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-cyclopentyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C10H18N2.ClHO4/c1-11-7-10(8-12(11)2)9-5-3-4-6-9;2-1(3,4)5/h7,9H,3-6,8H2,1-2H3;(H,2,3,4,5) |
InChI Key |
GKBJBWILTWXBAP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=C(CN1C)C2CCCC2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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